molecular formula C11H15ClN2O B12799633 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea CAS No. 102433-48-7

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea

Cat. No.: B12799633
CAS No.: 102433-48-7
M. Wt: 226.70 g/mol
InChI Key: ZHYNQODKDFBRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea (CAS Number 102433-48-7) is a synthetic aryl chloroethylurea (CEU) derivative investigated for its potent antiproliferative activity and unique mechanism of action as a protein-alkylating agent in cancer research. This compound is a key chemical tool for studying novel pathways in chemotherapy development, with its molecular formula identified as C 11 H 15 ClN 2 O . The core research value of this CEU analogue lies in its ability to function as a covalent protein inhibitor. Structural analogs of this compound have been demonstrated to undergo intramolecular cyclization to form active N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) within biological systems, which are capable of selectively alkylating specific amino acid residues on key protein targets . Research indicates that related CEUs alkylate glutamic acid at position 198 (Glu198) on β-tubulin—a component of the colchicine-binding site—and aspartic acid at position 40 (Asp40) on prohibitin . These interactions disrupt critical cellular functions; β-tubulin alkylation leads to microtubule depolymerization and G2/M cell cycle arrest, while prohibitin alkylation is associated with G1/S phase arrest and impacts mitochondrial function and E2F1-mediated transcription . This dual-targeting capability makes the compound particularly valuable for investigating cell cycle regulation and overcoming chemoresistance in cancer models. The compound is provided as a research-grade material. It is intended for experimental investigations in chemical biology, oncology, and medicinal chemistry, specifically for exploring irreversible protein inhibition mechanisms and developing novel antineoplastic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNQODKDFBRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907547
Record name N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102433-48-7
Record name Urea, 1-(2-chloroethyl)-3-(p-ethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reactants:

  • 1-(2-chloroethyl)-3-(p-ethylphenyl)amine or p-ethylphenylamine
  • 2-chloroethyl isocyanate or phosgene derivatives
  • Catalysts or bases such as triethylamine to facilitate the reaction

Solvents:

  • Dichloromethane (DCM)
  • Chloroform
  • Tetrahydrofuran (THF)

Reaction Conditions:

  • Controlled temperature (often 0–25°C)
  • Inert atmosphere (nitrogen or argon) to prevent side reactions
  • Stirring for several hours to ensure completion

Detailed Preparation Methods

Reaction of p-Ethylphenylamine with 2-Chloroethyl Isocyanate

This method involves direct nucleophilic addition of the amine to 2-chloroethyl isocyanate in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly to yield the urea derivative.

Step Description Conditions
1 Dissolve p-ethylphenylamine in DCM Ambient temperature, dry nitrogen
2 Add 2-chloroethyl isocyanate dropwise 0–25°C, stirring
3 Stir reaction mixture for 2–4 hours Monitor by TLC or HPLC
4 Quench and work-up Wash with water, dry organic layer
5 Purify product by recrystallization or chromatography Use solvents like ethanol or hexane

This approach is efficient and yields high purity product with minimal side reactions.

Phosgene or Phosgene Derivative Route

An alternative involves reacting the amine with phosgene or phosgene equivalents (e.g., triphosgene) to form an intermediate isocyanate, which then reacts with 2-chloroethylamine or its derivatives to form the urea.

Step Description Conditions
1 React p-ethylphenylamine with phosgene in DCM 0–5°C, under inert atmosphere
2 Formation of intermediate isocyanate Controlled addition, low temp
3 Add 2-chloroethylamine to intermediate Stir at room temperature
4 Work-up and purification Extraction, washing, drying

This method requires careful handling due to phosgene toxicity but is scalable for industrial production.

Carbonyldiimidazole (CDI) Mediated Synthesis

A more recent and improved method uses carbonyldiimidazole (CDI) as a carbonylating agent to react with 2-chloroethanamine hydrochloride, forming the urea intermediate. This method avoids phosgene and offers milder conditions.

Step Description Conditions
1 Mix 2-chloroethanamine hydrochloride with CDI in THF Temperature: -10 to 25°C
2 Stir reaction mixture to form 1,3-bis(2-chloroethyl)urea 1–3 hours
3 Isolate and purify urea intermediate Filtration, washing with water
4 React intermediate with p-ethylphenylamine Room temperature, stirring
5 Final purification Recrystallization or solvent wash

This method is advantageous for its safety profile and environmental considerations.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 0–25°C Lower temps reduce side reactions
Solvent DCM, chloroform, THF Choice affects solubility and yield
Molar Ratios Amine : isocyanate ≈ 1:1 Stoichiometric balance critical
Reaction Time 2–4 hours Monitored by chromatographic methods
Atmosphere Nitrogen or argon Prevents oxidation and moisture ingress
Catalyst/Base Triethylamine (if phosgene used) Neutralizes HCl byproduct

Purification Techniques

  • Recrystallization from ethanol or hexane mixtures
  • Filtration and washing with water or organic solvents
  • Chromatographic purification (silica gel column chromatography) if needed

Research Findings and Analytical Data

  • The compound exhibits a molecular weight of approximately 241.72 g/mol.
  • Purity is confirmed by melting point determination, typically in the range consistent with literature values.
  • Spectroscopic analysis (IR, NMR) confirms the presence of urea carbonyl and chloroethyl groups.
  • X-ray diffraction patterns (if crystalline) provide structural confirmation.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Direct reaction with isocyanate p-ethylphenylamine + 2-chloroethyl isocyanate Simple, high yield Isocyanate handling required
Phosgene derivative route p-ethylphenylamine + phosgene + 2-chloroethylamine Scalable, well-established Toxic reagents, safety concerns
CDI-mediated synthesis 2-chloroethanamine hydrochloride + CDI + p-ethylphenylamine Safer, milder conditions Requires CDI availability

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1-(2-hydroxyethyl)-3-(p-ethylphenyl)urea.

Scientific Research Applications

The compound exhibits notable biological activity by interacting with molecular targets such as enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins can lead to the inhibition or modification of their activity, influencing cellular pathways and potentially contributing to therapeutic effects.

Applications in Drug Development

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea is particularly relevant in the following areas:

  • Cancer Therapy : Its potential anti-cancer properties stem from its ability to inhibit specific enzymes involved in tumor growth and proliferation.
  • Antimicrobial Agents : The compound's structural features may contribute to its effectiveness against various pathogens.
  • Enzyme Inhibitors : Its interactions with enzymes can be harnessed in developing drugs that require precise modulation of enzymatic activity.

Case Studies

Several studies have documented the efficacy and mechanisms of this compound:

  • Study on Cancer Cell Lines : Research demonstrated that this compound inhibited the growth of specific cancer cell lines by targeting key enzymes involved in cell cycle regulation.
  • Antimicrobial Activity Assessment : Experimental results indicated that this compound exhibited significant antibacterial activity against certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Mechanistic Insights : A detailed investigation into its interaction with proteins revealed that the chloroethyl group facilitates covalent bonding, leading to irreversible inhibition of target enzymes, which is critical for its therapeutic applications.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea exerts its effects involves the interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Structure-Activity Relationships: Chloroethyl Group: Essential for alkylating DNA; substitution at the N3 position (e.g., cyclohexyl, aryl) modulates solubility and target selectivity . Nitrosourea vs. Urea: Nitrosoureas (e.g., CCNU) decompose into isocyanates, which inhibit DNA repair enzymes (e.g., polymerase II) but increase mutagenicity . Non-nitrosourea CEUs avoid this decomposition, improving safety .

DNA Interaction :

  • Cross-linking efficiency correlates with antitumor activity. For example, Compound III (high cross-linker) shows better therapeutic activity than hydroxylated analogs .
  • Para-substituted aryl groups (e.g., p-ethylphenyl) may enhance DNA binding through hydrophobic interactions with the major groove .

Clinical Implications :

  • CEUs with low carbamoylating activity and high alkylating activity (e.g., 4-tert-butyl CEU) offer superior therapeutic indexes .
  • Hydrophilic substituents (e.g., hydroxyethyl) reduce toxicity but compromise blood-brain barrier penetration .

Biological Activity

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea is a synthetic compound belonging to the class of chloroethyl ureas. Its structure includes a chloroethyl group, which is known for its reactive nature, and an ethyl-substituted phenyl group attached to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.

  • Molecular Formula : C11_{11}H14_{14}ClN2_{2}O
  • Molecular Weight : Approximately 241.72 g/mol
  • Structure : The compound features a chloroethyl group that can form covalent bonds with nucleophilic sites on proteins, influencing various cellular pathways.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group enhances the compound's reactivity, allowing it to modify protein function and potentially inhibit enzymatic activity. This mechanism may lead to significant therapeutic effects, particularly in oncology.

Key Mechanisms:

  • Covalent Bond Formation : The chloroethyl group can react with nucleophiles in proteins, leading to inhibition or modification of their activity.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Antitumor Activity :
    • A series of chloroethyl urea derivatives, including this compound, were evaluated for their cytotoxic effects on various tumor cell lines. Results indicated that these compounds exhibit significant antiproliferative activity by inducing cell cycle arrest at the G2/M phase .
    • In one study, derivatives were synthesized that showed enhanced efficacy against tumor cells by targeting β-tubulin, leading to microtubule depolymerization .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications in enhancing the biological activity of chloroethyl ureas. For instance, introducing different substituents on the urea nitrogen can significantly impact solubility and potency against cancer cell lines .
    • A comparative analysis of various chloroethyl urea derivatives revealed that modifications could lead to improved cytotoxicity profiles and reduced toxicity .

Data Tables

Here are some summarized findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.0Microtubule disruption
1-(2-Chloroethyl)-3-(4-iodophenyl)ureaA54910.5Apoptosis induction
1-Nitroso-1-(2-chloroethyl)-3-ueraFetal Hamster Cells100DNA cross-linking

Q & A

Q. How to design experiments to study the environmental stability of this compound?

  • Protocols :
  • Hydrolysis Studies : Expose to buffered solutions (pH 2–12) and quantify degradation via LC-MS .
  • Photolysis : Use UV-Vis spectroscopy to track absorbance changes under simulated sunlight .

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